1-Piperidineacetyl chloride

Description

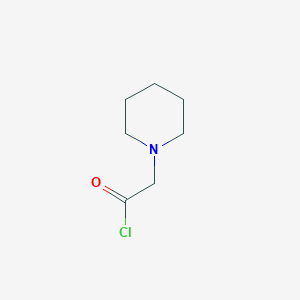

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBJCAHTXOWUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310189 | |

| Record name | 1-Piperidineacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50618-83-2 | |

| Record name | 1-Piperidineacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50618-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Piperidineacetyl Chloride

Conventional Synthetic Routes

Traditional methods for synthesizing acyl chlorides from their corresponding carboxylic acids are well-established in organic chemistry. These routes typically employ potent chlorinating agents to achieve the desired transformation.

Chlorination of 1-Piperidineacetic Acid with Thionyl Chloride

A widely used and effective method for preparing acyl chlorides is the reaction of a carboxylic acid with thionyl chloride (SOCl₂). masterorganicchemistry.com In the synthesis of 1-Piperidineacetyl chloride, this involves treating 1-Piperidineacetic acid directly with thionyl chloride. masterorganicchemistry.com The reaction produces the desired acyl chloride, along with sulfur dioxide and hydrogen chloride gas as byproducts. crunchchemistry.co.uk

The general reaction is: C₅H₁₀NCH₂COOH + SOCl₂ → C₅H₁₀NCH₂COCl + SO₂ + HCl

A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. crunchchemistry.co.uk The reaction is typically conducted in an inert solvent like dichloromethane (B109758) or toluene. It can proceed at room temperature, although gentle heating may be applied to ensure the reaction goes to completion. orgsyn.org

Table 1: Reaction Parameters for Chlorination with Thionyl Chloride

Utilization of Oxalyl Chloride in the Synthesis of Acyl Chlorides

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids into acyl chlorides. wikipedia.org The reaction with 1-Piperidineacetic acid is analogous to the reaction with thionyl chloride but yields different byproducts. A primary benefit of using oxalyl chloride is that its byproducts—carbon dioxide, carbon monoxide, and hydrogen chloride—are all gaseous, which facilitates an easy workup. wikipedia.orgsciencemadness.org

The reaction is as follows: C₅H₁₀NCH₂COOH + (COCl)₂ → C₅H₁₀NCH₂COCl + CO₂ + CO + HCl

This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. wikipedia.org This catalytic process allows the reaction to occur under mild conditions, frequently at room temperature. commonorganicchemistry.com

Applications of Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is a strong chlorinating agent used to convert carboxylic acids to their corresponding acyl chlorides. jove.comlibretexts.org The reaction of PCl₅ with 1-Piperidineacetic acid produces this compound, with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. crunchchemistry.co.uk

The reaction stoichiometry is: C₅H₁₀NCH₂COOH + PCl₅ → C₅H₁₀NCH₂COCl + POCl₃ + HCl

Unlike methods that produce only gaseous byproducts, the formation of phosphoryl chloride, a high-boiling liquid, can complicate the purification of the desired acyl chloride. prepchem.com Separation is generally achieved through distillation.

Emerging and Sustainable Synthetic Pathways

Recent trends in chemical synthesis have emphasized the development of more environmentally friendly and efficient methodologies. This has spurred research into alternative routes for acyl chloride synthesis that minimize waste and avoid harsh reagents.

Catalyst-Mediated Chlorination Techniques

Modern organic synthesis is increasingly employing catalysts to facilitate reactions under milder conditions with improved efficiency. For acyl chloride synthesis, this can involve using a catalyst to activate either the carboxylic acid or the chlorinating agent. For instance, Brønsted acids like sulfuric acid have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride. tandfonline.comtandfonline.com Other research has demonstrated the direct chlorination of carboxylic acids using copper(II) chloride with a gallium(III) catalyst. acs.org While specific applications to this compound are not extensively documented, the general principles of these catalytic methods are broadly applicable.

Table 2: Comparison of Synthetic Routes

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles to the synthesis of 1-(2-chloroacetyl)piperidine offers significant advantages, including reduced environmental impact, increased safety, and improved efficiency. Key areas of focus include maximizing atom economy, utilizing safer solvents, and employing energy-efficient technologies. nih.govresearchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. asdlib.org

The synthesis of 1-(2-chloroacetyl)piperidine from piperidine (B6355638) and chloroacetyl chloride is a substitution reaction. The reaction proceeds by the nucleophilic attack of the piperidine amine on the carbonyl carbon of chloroacetyl chloride. pearson.com This process forms the desired amide product and a molecule of hydrogen chloride (HCl) as a byproduct.

Reaction: C₅H₁₁N (Piperidine) + C₂H₂Cl₂O (Chloroacetyl chloride) → C₇H₁₂ClNO (1-(2-chloroacetyl)piperidine) + HCl (Hydrogen chloride)

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the calculation for this reaction.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Piperidine | C₅H₁₁N | 85.15 | Reactant |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Reactant |

| Total Reactant Mass | 198.09 | ||

| 1-(2-chloroacetyl)piperidine | C₇H₁₂ClNO | 161.63 | Desired Product |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

Atom Economy Calculation: (161.63 g/mol / 198.09 g/mol ) x 100 = 81.6%

Conventional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and pose environmental and safety risks. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. researchgate.nethud.ac.uk

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a highly green approach. researchgate.net These reactions can be performed by grinding or triturating reactants together, sometimes with gentle heating, which can lead to significantly reduced reaction times and simplified workup procedures, as the need to remove a solvent is eliminated. researchgate.net This method is economically advantageous and reduces the environmental burden associated with solvent disposal. researchgate.net

Alternative Solvents: When a solvent is necessary, greener alternatives to traditional choices like dichloromethane or dimethylformamide (DMF) are preferred. hud.ac.uk

Water: For certain N-acylation reactions, water can be an excellent solvent, offering obvious benefits in terms of cost, safety, and environmental impact. mdpi.com The use of surfactant chemistry in aqueous solutions can facilitate the reaction between acyl chlorides and amines, allowing for efficient amide bond formation and often enabling a chromatography-free workup. acs.org

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™, have emerged as viable alternatives to dipolar aprotic solvents like DMF and NMP. hud.ac.ukresearchgate.net Studies on the synthesis of amides from acid chlorides and amines in Cyrene™ have shown it to be an effective medium, with the added benefit of a simple aqueous workup to remove the high-boiling point solvent. hud.ac.uk

| Methodology | Description | Advantages |

| Solvent-Free | Reactants are physically mixed (triturated) and heated without a solvent. | Eliminates solvent waste, simplifies purification, economically efficient. researchgate.net |

| Aqueous Synthesis | The reaction is conducted in water, sometimes with surfactants. | Environmentally benign, low cost, non-flammable. mdpi.comacs.org |

| Bio-based Solvents | Utilizes solvents derived from renewable feedstocks (e.g., Cyrene™). | Reduced toxicity, sustainable sourcing, simple aqueous workup. hud.ac.ukresearchgate.net |

Microwave-assisted organic synthesis has become a popular method for accelerating chemical reactions, often leading to higher yields and cleaner product formation in significantly shorter timeframes compared to conventional heating methods. mdpi.comunito.it This technique utilizes microwave irradiation to directly heat the reactants and solvent through dielectric heating, resulting in rapid and uniform temperature increases. unito.it

The synthesis of N-heterocyclic compounds, including piperidine derivatives, has been shown to benefit greatly from microwave irradiation. mdpi.comnih.govnih.gov In a study on the synthesis of various α-chloroacetamides from chloroacetyl chloride and different amines, microwave irradiation dramatically reduced reaction times and improved yields. mdpi.com While this study did not use piperidine specifically in the microwave portion, the results for analogous secondary amines like pyrrolidine (B122466) and morpholine (B109124) are highly indicative of the potential benefits.

The following table compares conventional heating with microwave-assisted synthesis for the preparation of related chloroacetamide compounds, illustrating the typical improvements observed. mdpi.com

| Amine Reactant | Method | Temperature (°C) | Time | Yield (%) |

| 2-Aminopyridine | Conventional | 70 | 8 h | 50 |

| 2-Aminopyridine | Microwave | 65-70 | 10 min | 85 |

| Morpholine | Conventional | 70 | 6 h | 60 |

| Morpholine | Microwave | 65-70 | 5 min | 90 |

| Pyrrolidine | Conventional | 70 | 6 h | 55 |

| Pyrrolidine | Microwave | 65-70 | 5 min | 88 |

These findings strongly suggest that a microwave-assisted approach for the synthesis of 1-(2-chloroacetyl)piperidine could offer substantial enhancements in efficiency, aligning with the green chemistry principle of designing for energy efficiency.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring an efficient and cost-effective process. For the acylation of piperidine with chloroacetyl chloride, several parameters can be adjusted.

Base: The reaction generates HCl, which protonates the starting piperidine, rendering it non-nucleophilic. A base is required to neutralize this acid. Common choices include tertiary amines like pyridine (B92270) or triethylamine (B128534) (Et₃N), or inorganic bases like potassium carbonate (K₂CO₃). orgsyn.orgresearchgate.netresearchgate.net The choice of base can affect the reaction rate and impurity profile; for instance, pyridine was found to give a cleaner profile than triethylamine in a similar acylation. orgsyn.org

Solvent: The solvent must be inert to the highly reactive acyl chloride. Anhydrous solvents such as dichloromethane (DCM), ethyl acetate (B1210297), or acetonitrile (B52724) are commonly used. orgsyn.orgresearchgate.netresearchgate.net The choice can influence reaction rate and ease of product isolation.

Temperature: This reaction is typically exothermic and is often started at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. orgsyn.orgresearchgate.net After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. orgsyn.org

Stoichiometry: A slight excess of the acylating agent (chloroacetyl chloride) may be used to ensure full conversion of the amine. orgsyn.org The amount of base is typically at least stoichiometric to the amount of HCl produced.

The following table outlines typical parameters and their roles in optimizing the synthesis.

| Parameter | Typical Conditions | Purpose and Optimization Considerations |

| Reactants | Piperidine, Chloroacetyl chloride | Chloroacetyl chloride is highly reactive; slow addition is required. |

| Base | Pyridine, Triethylamine, DIPEA, K₂CO₃ | Neutralizes HCl byproduct. Choice affects purity and reaction rate. orgsyn.orgresearchgate.netnih.gov |

| Solvent | DCM, Ethyl Acetate, Acetonitrile | Must be anhydrous and inert. Affects solubility and workup. orgsyn.orgresearchgate.net |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reaction; warming drives to completion. researchgate.net |

| Reaction Time | 30 minutes to several hours | Monitored by techniques like TLC or HPLC to determine completion. orgsyn.orgresearchgate.net |

Isolation and Purification Techniques for Synthetic Intermediates

After the reaction is complete, a series of isolation and purification steps are necessary to obtain the pure 1-(2-chloroacetyl)piperidine product. The specific techniques depend on the reaction conditions and the physical properties of the product.

Quenching: The reaction is typically quenched by adding water or an aqueous solution (e.g., sodium bicarbonate, phosphate (B84403) buffer) to neutralize any remaining acid chloride and the acid byproduct. orgsyn.org This step is crucial to prevent hydrolysis of the product during extraction.

Aqueous Workup/Extraction: The product is usually extracted from the aqueous layer into an immiscible organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with a dilute acid (to remove any remaining amine), a base (like sodium bicarbonate solution to remove acidic impurities), and brine (to remove residual water). google.com

Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. google.com

Crystallization/Precipitation: If the crude product is a solid, it can often be purified by crystallization or precipitation. This involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution. orgsyn.org Alternatively, adding an anti-solvent (a solvent in which the product is insoluble) can induce precipitation. orgsyn.org

Column Chromatography: For products that are oils or solids that are difficult to crystallize, purification by silica (B1680970) gel column chromatography is a common method. The crude mixture is passed through a column of silica gel, and a solvent system (eluent) is used to separate the components based on their polarity, allowing for the isolation of the pure product. google.com

Reactivity Profiles and Mechanistic Investigations of 1 Piperidineacetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the primary mode of reactivity for 1-piperidineacetyl chloride. This class of reactions involves the replacement of the chlorine atom with a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway.

This compound readily reacts with alcohols and phenols to form the corresponding esters. This reaction is often vigorous and proceeds at room temperature, providing a high yield of the ester product. figshare.comgoogle.com The reaction with phenols is generally less vigorous than with primary and secondary alcohols. figshare.com This method is often preferred over Fischer esterification (reaction with a carboxylic acid) because it is an irreversible process, which can lead to higher conversion rates. nih.gov A base, such as pyridine (B92270), is often used to neutralize the hydrochloric acid byproduct, which shifts the equilibrium to the right. researchgate.net

The general reaction is as follows:

this compound + Alcohol/Phenol → 1-Piperidineacetate Ester + HCl

Table 1: Illustrative Examples of Ester Formation with this compound

| Alcohol/Phenol | Product | Typical Reaction Conditions | Representative Yield (%) |

| Ethanol | Ethyl 2-(piperidin-1-yl)acetate | Room temperature, inert solvent (e.g., diethyl ether) | >90 |

| Phenol | Phenyl 2-(piperidin-1-yl)acetate | Mild heating may be required, in the presence of a base (e.g., pyridine) | >85 |

| tert-Butanol | tert-Butyl 2-(piperidin-1-yl)acetate | Room temperature, may be slower due to steric hindrance | Variable |

Note: The data in this table are representative examples based on the general reactivity of acyl chlorides, as specific experimental data for this compound were not available in the searched literature.

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of amides. nih.govresearchgate.net This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and exothermic, occurring at room temperature in aprotic solvents. nih.gov A base, such as a tertiary amine or pyridine, is generally added to scavenge the HCl produced. nih.gov

The formation of amides from this compound follows a nucleophilic addition-elimination mechanism. nih.gov

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge.

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is expelled as the leaving group.

Deprotonation: The resulting protonated amide is then deprotonated by a base (often another molecule of the amine reactant or an added scavenger base like triethylamine) to yield the final amide product and the hydrochloride salt of the base.

While specific studies on the regioselectivity and stereoselectivity of this compound are not widely available in the searched literature, the principles of these concepts in acyl chloride reactions can be applied.

Regioselectivity: In reactions with molecules containing multiple nucleophilic sites (e.g., unsymmetrical diamines or amino alcohols), the site of acylation is determined by the relative nucleophilicity of the different functional groups. Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than alcohols. Therefore, in a reaction with an amino alcohol, the amine group would be expected to be acylated preferentially. For unsymmetrical diamines, the less sterically hindered or more electronically rich amino group would likely be the primary site of attack. The use of protecting groups or specific reaction conditions can be employed to control the regioselectivity. sigmaaldrich.com

Stereoselectivity: When this compound reacts with a chiral amine, the potential for diastereomer formation exists if the resulting amide contains a new stereocenter or if the starting amine was a single enantiomer. The stereochemical outcome of such reactions is highly dependent on the specific substrates, reaction conditions, and the presence of any chiral catalysts or auxiliaries. In the absence of external chiral influence, the reaction of this compound with a racemic amine would be expected to produce a racemic mixture of the corresponding amide. For diastereoselective reactions, the steric bulk of the piperidine (B6355638) ring and the substituents on the chiral amine would play a crucial role in directing the approach of the nucleophile to the acyl chloride, potentially favoring the formation of one diastereomer over the other.

Table 2: Illustrative Examples of Amide Formation with this compound

| Amine | Product | Typical Reaction Conditions | Representative Yield (%) |

| Aniline | 2-(Piperidin-1-yl)-N-phenylacetamide | Room temperature, CH₂Cl₂, triethylamine (B128534) | >90 |

| Diethylamine | N,N-Diethyl-2-(piperidin-1-yl)acetamide | 0 °C to room temperature, THF, pyridine | >90 |

| (R)-1-Phenylethanamine | (R)-N-(1-Phenylethyl)-2-(piperidin-1-yl)acetamide | Low temperature to control reactivity, inert solvent | High (as a single diastereomer if starting amine is enantiopure) |

Note: The data in this table are representative examples based on the general reactivity of acyl chlorides, as specific experimental data for this compound were not available in the searched literature.

This compound can react with thiols to produce thioesters. Thioesters are valuable intermediates in organic synthesis. rsc.org The reaction is analogous to the formation of esters from alcohols, with the sulfur atom of the thiol acting as the nucleophile. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate and to neutralize the HCl byproduct.

The general reaction is as follows:

this compound + Thiol → 1-Piperidineacetyl Thioester + HCl

Table 3: Illustrative Example of Thioester Formation with this compound

| Thiol | Product | Typical Reaction Conditions | Representative Yield (%) |

| Ethanethiol | S-Ethyl 2-(piperidin-1-yl)ethanethioate | Presence of a base (e.g., triethylamine), inert solvent | Good to excellent |

Note: The data in this table are representative examples based on the general reactivity of acyl chlorides, as specific experimental data for this compound were not available in the searched literature.

The reaction of this compound with a carboxylic acid (or its carboxylate salt) yields a mixed acid anhydride. This reaction provides a route to activate the carboxylic acid for further transformations. The carboxylate oxygen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

The general reaction is as follows:

this compound + Carboxylic Acid → 2-(Piperidin-1-yl)acetic Anhydride + HCl

Table 4: Illustrative Example of Acid Anhydride Formation with this compound

| Carboxylic Acid | Product | Typical Reaction Conditions | Representative Yield (%) |

| Acetic Acid | Acetic 2-(piperidin-1-yl)acetic anhydride | Anhydrous conditions, often with a base to form the carboxylate in situ | Good |

Note: The data in this table are representative examples based on the general reactivity of acyl chlorides, as specific experimental data for this compound were not available in the searched literature.

Amide Bond Formation with Primary and Secondary Amines

Electrophilic Acylation Reactions

This compound, as a typical acyl chloride, is a potent acylating agent. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This property is prominently utilized in electrophilic acylation reactions, particularly the Friedel-Crafts acylation of electron-rich aromatic systems.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction allows for the synthesis of aryl ketones from arenes and acyl chlorides or anhydrides. organic-chemistry.org this compound can serve as the acylating agent in this reaction, leading to the formation of (piperidine-1-yl)acetyl-substituted aromatic and heteroaromatic ketones. These products can be valuable intermediates in the synthesis of more complex molecules. The reaction proceeds via electrophilic aromatic substitution, typically yielding monoacylated products because the resulting ketone is less reactive than the starting aromatic compound, thus preventing further acylation. organic-chemistry.orgwikipedia.org

The scope of the reaction includes a variety of aromatic and heteroaromatic substrates. While highly deactivated aromatic compounds may not react effectively, electron-rich systems readily undergo acylation. sigmaaldrich.com Catalytic versions of the Friedel-Crafts acylation have been developed for heteroaromatics using metal triflates, which can be more efficient than traditional methods requiring stoichiometric amounts of Lewis acids. researchgate.net

Table 1: Examples of Friedel-Crafts Acylation with Acyl Chlorides

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product Type |

| Benzene | Acetyl chloride | AlCl₃ | Aromatic ketone |

| Toluene | Acetyl chloride | AlCl₃ | Aromatic ketone |

| Anisole | Propionyl chloride | AlCl₃ | Aromatic ketone |

| Pyrrole | Acetyl chloride | Ga(OTf)₃ | Heteroaromatic ketone |

| Indole | Benzoyl chloride | DBN (organocatalyst) | Heteroaromatic ketone |

This table illustrates general examples of the Friedel-Crafts acylation. The reactivity of this compound is expected to follow similar patterns.

Lewis acids are essential for activating the acyl chloride in a Friedel-Crafts acylation. masterorganicchemistry.com The most commonly used Lewis acid is aluminum chloride (AlCl₃), which acts by coordinating to the carbonyl oxygen or the chlorine atom of the acyl chloride. quora.comiitk.ac.in This coordination polarizes the carbon-chlorine bond, significantly increasing the electrophilicity of the carbonyl carbon. knockhardy.org.uk

The interaction between the electron-deficient Lewis acid (like AlCl₃) and a lone pair of electrons on the chlorine atom of this compound weakens the C-Cl bond. masterorganicchemistry.comquora.com This complexation facilitates the departure of the chloride ion, leading to the formation of a highly reactive electrophilic intermediate, the acylium ion. quora.comorganicchemistrytutor.com Because the product ketone is also a Lewis base, it can form a stable complex with the Lewis acid. wikipedia.org Consequently, a stoichiometric amount, or even an excess, of the Lewis acid is often required to drive the reaction to completion. organic-chemistry.orgwikipedia.org The final ketone product is liberated upon aqueous workup, which destroys the complex. wikipedia.org

The key electrophilic species in the Friedel-Crafts acylation is the acylium ion (RCO⁺). wikipedia.org It is generated from this compound through the interaction with a strong Lewis acid. The Lewis acid abstracts the chloride, forming a tetrachloroaluminate anion (AlCl₄⁻) and the acylium ion. sigmaaldrich.comquora.com

Formation of the Acylium Ion: Piperidine-CH₂COCl + AlCl₃ ⇌ [Piperidine-CH₂CO]⁺[AlCl₄]⁻

The resulting acylium ion is a potent electrophile. wikipedia.org It is resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen, which can be represented as a structure with a carbon-oxygen triple bond. sigmaaldrich.comorganicchemistrytutor.com This stabilization contributes to its ease of formation. organicchemistrytutor.com The acylium ion then attacks the electron-rich π-system of the aromatic ring in the rate-determining step of the electrophilic aromatic substitution, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (an arenium ion). masterorganicchemistry.comwikipedia.org Deprotonation of the arenium ion by the AlCl₄⁻ complex restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, completing the reaction cycle. masterorganicchemistry.comwikipedia.org

The Friedel-Crafts acylation can also be performed in an intramolecular fashion, which is a powerful method for constructing cyclic ketones, including bicyclic and polycyclic systems. masterorganicchemistry.com For this to occur with a derivative of this compound, the piperidine moiety would need to be attached to an aromatic ring via a flexible linker of appropriate length, typically to form five- or six-membered rings. masterorganicchemistry.com

In such a reaction, a molecule containing both the acyl chloride function and an aromatic ring is treated with a Lewis acid. The acylium ion, formed at one end of the molecule, is then attacked by the tethered aromatic ring, leading to cyclization. masterorganicchemistry.com Intramolecular reactions are often favored over their intermolecular counterparts due to the proximity of the reacting groups. This strategy has been used to synthesize sterically congested ring systems, such as 1-indanones. science.gov

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Systems

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

This compound readily reacts with potent carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). Due to the high reactivity of these organometallics, the reaction typically proceeds beyond the ketone stage. chemistrysteps.commasterorganicchemistry.com

The initial step involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield a ketone. chemistrysteps.com However, the resulting ketone is also susceptible to nucleophilic attack by the highly reactive Grignard or organolithium reagent. masterorganicchemistry.com Since the ketone is generally more reactive than the starting acyl chloride towards these reagents, a second equivalent of the organometallic reagent adds to the ketone. chemistrysteps.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. masterorganicchemistry.com

Therefore, the reaction of this compound with two or more equivalents of a Grignard or organolithium reagent is a standard method for the synthesis of tertiary alcohols where two of the alkyl/aryl groups are identical.

Reaction Pathway with Grignard Reagents:

Piperidine-CH₂COCl + R-MgX → Piperidine-CH₂(CO)R + MgXCl

Piperidine-CH₂(CO)R + R-MgX → Piperidine-CH₂C(O⁻Mg⁺X)R₂

Piperidine-CH₂C(O⁻Mg⁺X)R₂ + H₃O⁺ → Piperidine-CH₂C(OH)R₂ + Mg²⁺ + X⁻ + H₂O

It is possible to synthesize ketones from acyl chlorides using less reactive organometallic reagents, such as organocuprates (Gilman reagents), which react with the acyl chloride but not with the resulting ketone. chemistrysteps.com Alternatively, moderating the reactivity of Grignard reagents, for instance by using specific ethers as ligands, can allow for the selective synthesis of aryl ketones from aryl acid chlorides. wisc.eduorganic-chemistry.org Organolithium reagents are generally considered strong bases and potent nucleophiles, capable of adding to carbonyl compounds to form alcohols. libretexts.orgwikipedia.org

Table 2: Expected Products from Reactions with Organometallic Reagents

| Reagent | Molar Ratio (Reagent:Acyl Chloride) | Intermediate Product | Final Product (after workup) |

| Grignard Reagent (RMgX) | ≥ 2:1 | Ketone | Tertiary Alcohol |

| Organolithium Reagent (RLi) | ≥ 2:1 | Ketone | Tertiary Alcohol |

| Gilman Reagent (R₂CuLi) | 1:1 | Ketone | Ketone |

Theoretical and Computational Studies of Reactivity

While specific computational studies focusing exclusively on this compound are not widely documented in general literature, the reactivity of acyl chlorides as a class has been investigated using theoretical and computational chemistry. These studies provide insights into the electronic structure, reaction mechanisms, and transition states involved in their reactions.

Computational methods, such as Density Functional Theory (DFT), can be used to model the Friedel-Crafts acylation. Such studies can calculate the energies of reactants, intermediates (like the acylium ion and the arenium ion), and transition states, providing a detailed picture of the reaction pathway. For instance, calculations can confirm the role of the Lewis acid in lowering the activation energy for the formation of the acylium ion and for the subsequent electrophilic attack on the aromatic ring. They can also elucidate the structure and stability of the acylium ion, showing the charge distribution and bond characteristics that contribute to its high electrophilicity. science.gov

Theoretical studies can also explore the reactivity of acyl chlorides with nucleophiles, like organometallic reagents. By modeling the potential energy surface of the reaction, chemists can understand why Grignard and organolithium reagents add twice, whereas less reactive nucleophiles can be stopped at the ketone stage. These models can analyze the frontier molecular orbitals (HOMO of the nucleophile and LUMO of the electrophile) to predict reactivity and stereoselectivity. Such computational approaches are integral to modern mechanistic organic chemistry, allowing for the rationalization of experimental observations and the prediction of new chemical transformations. peerj.com

Transition State Analysis in Acylation Pathways

Computational studies on analogous acyl chloride reactions, such as the aminolysis of benzoyl fluoride (B91410), suggest that the transition state involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. rsc.org Quantum computational studies on similar SN2 reactions, like the reaction between chloromethane (B1201357) and a chloride ion, have been instrumental in mapping the potential energy surface and characterizing the geometry of the transition state. nih.govarxiv.org In such transition states, the carbon atom of the carbonyl group transitions from a trigonal planar to a more tetrahedral geometry.

The energy barrier to reach the transition state is a critical factor. Studies on related N-chloro-piperidines have employed quantum-chemical methods to investigate reaction barriers, providing a framework for how such calculations could be applied to this compound. It is hypothesized that the transition state for the acylation by this compound would be stabilized by polar solvents that can effectively solvate the developing charges.

A hypothetical transition state for the reaction of this compound with a generic nucleophile (Nu-H) is depicted below:

Hypothetical Transition State

In this representation, the nucleophile (Nu) is forming a new bond with the carbonyl carbon, while the C-Cl bond is beginning to break. The carbonyl oxygen carries a partial negative charge.

To provide a quantitative perspective, we can examine the activation parameters for the aminolysis of a related acyl halide, benzoyl fluoride, with morpholine (B109124) in different solvents. Although not this compound, these values illustrate the energetic landscape of such reactions.

| Solvent | k₁ (dm³ mol⁻¹ s⁻¹) | k₂ (dm⁶ mol⁻² s⁻¹) |

|---|---|---|

| Cyclohexane | 0.014 | 0.29 |

| Dioxan | 0.033 | 0.54 |

| Benzene | 0.018 | 0.82 |

| Chlorobenzene | 0.038 | 0.91 |

| Nitrobenzene | 0.120 | 0.98 |

| Acetonitrile (B52724) | 0.120 | 0.21 |

This interactive table presents kinetic data for the reaction of benzoyl fluoride with morpholine, where k₁ represents the uncatalyzed rate constant and k₂ represents the rate constant for the amine-catalyzed pathway. This data is indicative of the complexity of acylation reactions and the multiple pathways they can undertake. rsc.org

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly impact the rate and outcome of chemical reactions, and acylations involving this compound are no exception. Solvents can influence the stability of the reactants, the transition state, and the products, thereby altering the activation energy of the reaction. nih.gov

In the context of acylation reactions with acyl chlorides, polar aprotic solvents are often employed. hud.ac.uk These solvents can solvate the charged intermediates and transition states, which is particularly important in the nucleophilic addition-elimination mechanism where a partial negative charge develops on the carbonyl oxygen in the transition state. A recent study on the amidation of acid chlorides highlighted the crucial role of the solvent in directing the reaction towards either a primary amide or an imide. nih.gov For instance, in a polar solvent like 1,2-dichloroethane (B1671644) (DCE), the reaction favored the formation of the primary amide. Conversely, in a less polar solvent like dioxane, the imide was the major product. nih.gov

The kinetics of the aminolysis of acyl halides have been shown to be complex, with some reactions exhibiting both first- and second-order dependence on the amine concentration, suggesting different mechanistic pathways are at play. rsc.org The relative rates can be influenced by the solvent's ability to stabilize the different transition states.

While specific kinetic data for this compound is scarce, the general trends observed for other acyl chloride reactions provide valuable insights. For example, the rate of aminolysis of esters, a related acyl transfer reaction, has been studied in various aprotic solvents, revealing the influence of solvent polarity and hydrogen bonding capabilities. acs.org

Below is a data table summarizing the effect of the solvent on the rate of a related reaction, which can be used to infer the potential behavior of this compound.

| Solvent | Relative Rate |

|---|---|

| Dichloromethane (B109758) | 1 |

| Chloroform | 1.6 |

| Benzene | 2.4 |

| Carbon Tetrachloride | 3.5 |

| Diethyl Ether | 6.8 |

| Dioxane | 15 |

| Tetrahydrofuran | 21 |

This interactive table illustrates the relative rates of a hypothetical acylation reaction in various solvents, demonstrating the significant impact of the solvent environment on reaction kinetics. The data is representative of general trends observed in acyl transfer reactions.

The selectivity of acylation reactions can also be tuned by the solvent. In reactions with substrates possessing multiple nucleophilic sites, the solvent can influence which site is preferentially acylated by selectively solvating and either activating or deactivating a particular functional group.

Strategic Applications of 1 Piperidineacetyl Chloride in Complex Organic Molecular Construction

Construction of Piperidine-Containing Amides and Peptide Analogues

The primary application of 1-piperidineacetyl chloride in organic synthesis is the formation of amide bonds. The electrophilic nature of the acyl chloride readily facilitates reactions with primary and secondary amines to yield the corresponding N-substituted 2-(piperidin-1-yl)acetamides. This reaction is a straightforward and efficient method for incorporating the piperidineacetyl group into a target molecule.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. Typically, a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is added to neutralize the hydrogen chloride byproduct generated during the reaction.

Table 1: Examples of Piperidine-Containing Amide Synthesis

| Amine Reactant | Product | Reaction Conditions |

|---|---|---|

| Aniline | 2-(Piperidin-1-yl)-N-phenylacetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), Room Temperature |

| Benzylamine | N-Benzyl-2-(piperidin-1-yl)acetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), Room Temperature |

In the realm of peptide science, this compound can be utilized to create peptide analogues. These modified peptides can exhibit altered biological activities, improved stability against enzymatic degradation, and different conformational preferences compared to their natural counterparts. The piperidineacetyl group can be introduced at the N-terminus of a peptide chain or on a side-chain amine (e.g., lysine) to cap the peptide or introduce a specific pharmacophore. While direct and extensive literature on the use of this compound for creating extensive peptide libraries is not widespread, the fundamental reaction with the N-terminal amine of a peptide is chemically feasible under standard peptide coupling conditions.

Integration of Piperidine (B6355638) Moieties into Heterocyclic Systems

While the primary use of this compound is in acylation reactions to form amides, its bifunctional nature—possessing both a nucleophilic piperidine nitrogen and an electrophilic acyl chloride—suggests its potential utility in the synthesis of more complex heterocyclic structures.

In principle, this compound can serve as a synthon for the construction of various nitrogen-containing heterocycles. For instance, it could react with binucleophilic reagents to form new ring systems. An example would be the reaction with a hydrazine (B178648) derivative to potentially form a piperidinyl-substituted pyrazolidinone or with a hydroxylamine (B1172632) to yield an isoxazolidinone derivative. However, specific and widely adopted protocols for these transformations using this compound are not extensively documented in the scientific literature, with related chloroacetyl chloride being more commonly reported in such syntheses.

The construction of fused and spirocyclic systems generally requires intramolecular cyclization reactions or intermolecular cycloadditions. While there is a lack of specific examples in the literature detailing the use of this compound for these complex constructions, its structure presents theoretical possibilities. For instance, a molecule containing a nucleophilic center positioned appropriately to the site of an amide formed from this compound could potentially undergo an intramolecular cyclization to form a fused heterocyclic system. Similarly, the synthesis of spirocyclic compounds would necessitate a more intricate substrate designed to facilitate an intramolecular reaction where the piperidine ring or a group derived from the acetyl chloride becomes part of a spiro-junction. The development of such synthetic strategies remains an area for further exploration.

Role as a Key Intermediate in Multi-Step Organic Synthesis

Acyl chlorides are fundamental intermediates in multi-step organic synthesis due to their high reactivity, which allows for efficient conversion to a variety of other functional groups such as amides, esters, and ketones. This compound is no exception and can be considered a key intermediate when the incorporation of a piperidineacetyl moiety is a crucial step in the synthesis of a larger, more complex target molecule, particularly in the field of drug discovery.

In retrosynthetic analysis, the disconnection of an amide bond often leads back to an amine and a carboxylic acid derivative, frequently an acyl chloride for its high reactivity in the synthetic direction. amazonaws.com Therefore, for a target molecule containing an N-substituted 2-(piperidin-1-yl)acetamide (B1288165) fragment, a logical retrosynthetic disconnection would be at the amide C-N bond, identifying this compound and the corresponding amine as the precursor synthons. amazonaws.com This approach simplifies the synthesis by breaking down a complex molecule into more readily available or synthetically accessible starting materials. amazonaws.com

Table 2: Retrosynthetic Disconnection of a Piperidine-Containing Amide

| Target Molecule | Disconnection | Precursor Synthons |

|---|---|---|

| N-Aryl-2-(piperidin-1-yl)acetamide | C(O)-N bond | This compound and Arylamine |

The high reactivity of the acyl chloride group in this compound governs its chemo- and regioselectivity. In a molecule with multiple nucleophilic sites, such as different types of amines or alcohols, the reaction with this compound will preferentially occur at the most nucleophilic and sterically accessible site. For example, a primary amine will typically react in preference to a secondary amine or an alcohol under standard conditions. This inherent selectivity can be exploited in multi-step synthesis to modify a specific position in a complex molecule without the need for extensive use of protecting groups. However, achieving high selectivity in molecules with multiple, similarly reactive nucleophiles may require careful control of reaction conditions, such as temperature and the nature of the base used.

Advanced Analytical Methodologies in the Synthesis and Reaction Monitoring of 1 Piperidineacetyl Chloride

In-Situ Spectroscopic Techniques for Reaction Progress Monitoring (e.g., IR, NMR)

In-situ, or real-time, monitoring provides a continuous stream of data directly from the reaction vessel without the need for sample extraction. This approach is invaluable for understanding reaction kinetics, detecting transient intermediates, and determining reaction endpoints for reactive species like acyl chlorides.

Infrared (IR) Spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the synthesis of acyl chlorides. scienceasia.org By inserting a probe directly into the reaction mixture, techniques like ReactIR™ can track the concentration changes of key functional groups. The conversion of a carboxylic acid precursor to 1-Piperidineacetyl chloride, often using a reagent like thionyl chloride, can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a distinct carbonyl (C=O) stretching vibration for the acyl chloride at a higher frequency, typically around 1800 cm⁻¹. fiveable.memt.com This frequency is higher than that of most other carbonyl compounds due to the inductive effect of the chlorine atom. fiveable.me

Furthermore, specific vibrational modes associated with the reactants and products can be uniquely profiled. For instance, in a synthesis using thionyl chloride, the consumption of the S=O bond can be followed, alongside the formation of the C-Cl bond of the acyl chloride product, which has a characteristic peak in the 800-600 cm⁻¹ region. scienceasia.orgfiveable.me This allows for a detailed understanding of the reaction timeline, including the stability of the acyl chloride intermediate before its subsequent reaction. mt.com

| Compound/Functional Group | Characteristic IR Absorption (cm⁻¹) | Significance in Monitoring |

| Carboxylic Acid (O-H stretch) | 3300-2500 (broad) | Disappearance indicates consumption of starting material. |

| Carboxylic Acid (C=O stretch) | ~1730 | Disappearance indicates consumption of starting material. mt.com |

| Thionyl Chloride (S=O stretch) | ~1240 | Disappearance indicates consumption of the chlorinating agent. scienceasia.orgmt.com |

| Acyl Chloride (C=O stretch) | ~1800 (often split, e.g., 1782 & 1735) | Appearance and concentration profile tracks the formation of the intermediate product. fiveable.memt.com |

| Acyl Chloride (C-Cl stretch) | 800-600 (e.g., ~730) | Appearance confirms the formation of the acyl chloride bond. fiveable.memt.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for in-situ monitoring. Time-dependent ¹H-NMR studies can follow the changes in the chemical environment of protons throughout the reaction. researchgate.net For the synthesis of this compound, this would involve monitoring the disappearance of the acidic proton of the carboxylic acid precursor and observing shifts in the signals corresponding to the protons on the piperidine (B6355638) ring as the electronic environment is altered by the formation of the acetyl chloride moiety. This provides quantitative data on the conversion of starting materials to products over time.

Chromatographic Purity Assessment and Yield Determination (e.g., GC, HPLC)

Chromatographic techniques are the cornerstone for determining the purity of the final this compound product and for quantifying yield. However, the high reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, presents significant analytical challenges. scienceasia.orgamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) analysis of acyl chlorides is complicated by their instability in the aqueous mobile phases typically used in reversed-phase (RP-HPLC). scienceasia.org To overcome this, a common and effective strategy is derivatization. americanpharmaceuticalreview.com This involves converting the highly reactive acyl chloride into a more stable compound prior to analysis. nih.gov A simple method is to quench a sample of the reaction mixture in an anhydrous alcohol, such as methanol, which rapidly converts the acyl chloride to its corresponding stable methyl ester. americanpharmaceuticalreview.comresearchgate.net This derivative can then be easily analyzed by standard RP-HPLC methods.

For enhanced detection, particularly at trace levels, derivatizing agents that introduce a strong chromophore are used. Reagents like 2-nitrophenylhydrazine (B1229437) react with the acyl chloride to produce a derivative with strong UV absorbance at a wavelength where matrix interference is minimal (~395 nm), allowing for high sensitivity and specificity. nih.gov

| Technique | Strategy | Description | Advantages |

| RP-HPLC | Derivatization with Alcohol (e.g., Methanol) | Converts the acyl chloride to a stable ester derivative. researchgate.net | Simple, rapid, and creates a stable analyte for robust analysis. americanpharmaceuticalreview.com |

| RP-HPLC | Derivatization with Chromophoric Agent (e.g., 2-Nitrophenylhydrazine) | Forms a stable derivative with strong UV absorbance. nih.gov | High sensitivity and specificity; minimizes matrix interference. nih.gov |

| NP-HPLC / SFC | Direct Analysis | Uses non-aqueous mobile phases to analyze the acyl chloride without derivatization. americanpharmaceuticalreview.com | Avoids sample preparation time and concerns over derivatization efficiency. americanpharmaceuticalreview.com |

Gas Chromatography (GC) is suitable for analyzing volatile compounds and can be used to assess the purity of this compound. As with HPLC, derivatization is often employed to enhance stability and improve chromatographic performance. americanpharmaceuticalreview.com The acyl chloride can be converted to a volatile ester or another stable derivative for analysis. rsc.org When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer, GC provides quantitative purity data and can identify volatile impurities from the synthesis, such as residual solvents or byproducts. gcms.cz

Mass Spectrometry for Structural Elucidation of Intermediates and Products

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure of the target compound, this compound, as well as for identifying reaction intermediates, byproducts, and degradation products. nih.gov

When coupled with chromatography, such as in GC-MS or LC-MS , the technique provides definitive structural confirmation of the peaks separated by the chromatographic method. researchgate.net For instance, after derivatization of this compound to its methyl ester, LC-MS analysis would show a peak with a mass-to-charge ratio (m/z) corresponding to the protonated molecular ion of the ester, confirming its identity. The fragmentation pattern observed in the mass spectrum provides further structural details. Identification is often aided by comparison to spectral libraries such as NIST and Willey. nih.gov

A more advanced application of MS is its use for the direct detection of reactive intermediates from the reaction solution. rsc.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly sensitive for detecting low-abundance charged or polar species. nih.gov This allows for the direct observation of intermediates in the catalytic cycle of the synthesis, providing mechanistic insights that are difficult to obtain through other methods. nih.govrsc.org Novel methods are continuously being developed, such as electrochemistry-neutral reionization-mass spectrometry (EC-NR-MS), which enables the detection of even fleeting neutral radical intermediates. rsc.org

| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Analytical Purpose |

| 1-Piperidineacetic acid | C₇H₁₃NO₂ | 143.18 | 144.1 | Starting Material Identification |

| This compound | C₇H₁₂ClNO | 161.63 | 162.1 | Product Identification (MS) |

| Methyl 1-piperidineacetate | C₈H₁₅NO₂ | 157.21 | 158.2 | HPLC/GC-MS Derivative Identification |

By combining these advanced analytical methodologies, a comprehensive understanding of the synthesis of this compound can be achieved, ensuring effective process control, high product purity, and a deeper insight into the underlying reaction mechanism.

Emerging Research Directions and Future Prospects for 1 Piperidineacetyl Chloride Chemistry

Exploration of Continuous Flow Chemistry for Enhanced Efficiency and Scalability

Continuous flow chemistry has been demonstrated to offer significant advantages in terms of safety, efficiency, and scalability for a wide range of chemical processes. However, specific applications and detailed studies on the use of continuous flow technology for reactions involving 1-Piperidineacetyl chloride are not readily found in published research. The potential benefits of employing flow chemistry, such as precise control over reaction parameters and the ability to handle highly reactive intermediates safely, remain largely theoretical for this specific compound in the public domain.

Design of Highly Selective Transformations Mediated by this compound

The design of highly selective chemical transformations is a cornerstone of modern synthetic chemistry. While this compound is utilized in acylation reactions, there is a scarcity of research focused on designing transformations where this compound acts as a mediator for achieving high levels of selectivity (e.g., chemo-, regio-, or stereoselectivity) in complex molecular settings. Such studies would be crucial for expanding its utility in the synthesis of intricate target molecules, but at present, this appears to be an underexplored area of research.

Application in the Synthesis of Diverse Chemical Libraries

The synthesis of chemical libraries is fundamental to drug discovery and materials science. Although the piperidine (B6355638) motif is prevalent in many biologically active compounds, and acyl chlorides are common reagents in library synthesis, there are no specific, prominent examples in the literature of this compound being used as a key building block for the generation of large, diverse chemical libraries. Its potential in this area remains largely untapped based on available research.

Bio-inspired or Biomimetic Chemical Synthesis Utilizing Piperidine-Acetylation

Bio-inspired and biomimetic syntheses aim to mimic nature's strategies for constructing complex molecules. While the piperidine alkaloid family is a rich source of inspiration for synthetic chemists, there is no direct evidence in the scientific literature of bio-inspired synthetic strategies that specifically employ piperidine-acetylation with this compound as a key step. Research in this area could lead to novel and efficient synthetic routes to natural products and their analogues, but this specific avenue of investigation has not been significantly reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.